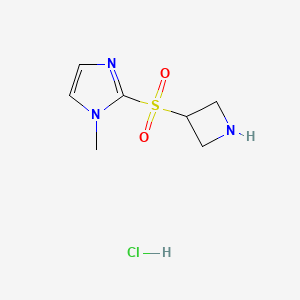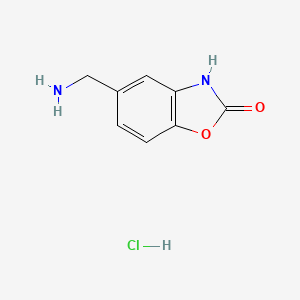![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrrole-ligated 1,3,4-oxadiazole, a pharmacophore that exhibits broad therapeutic effects, is synthesized using a one-pot Maillard reaction between D-Ribose and an L-amino methyl ester . This compound has shown significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii .
Anti-inflammatory and Antioxidant Activity
The same pharmacophore, pyrrole-ligated 1,3,4-oxadiazole, also exhibits anti-inflammatory and antioxidant activities . This makes it a potential candidate for the development of drugs targeting inflammation and oxidative stress-related disorders .
Anti-cancer Activity
The anti-cancer activity of pyrrole-ligated 1,3,4-oxadiazole is another significant application . The compound’s ability to inhibit the growth of cancer cells makes it a potential candidate for cancer treatment .
Anti-HIV Activity
Pyrrole-ligated 1,3,4-oxadiazole also exhibits anti-HIV activity . This suggests its potential use in the development of drugs for the treatment of HIV .
Anti-epileptic Activity
The compound also shows anti-epileptic activity , indicating its potential use in the development of anti-epileptic drugs .
Anti-tuberculosis Activity
The anti-tuberculosis activity of pyrrole-ligated 1,3,4-oxadiazole is another significant application . This suggests its potential use in the development of drugs for the treatment of tuberculosis .
Fluorometric Determination of Zinc Ions
A novel Schiff base chemosensor based on benzimidazole was synthesized using 2-(Aminomethyl)benzimidazole dihydrochloride . This chemosensor exhibited a strong and quick turn-on fluorescence response in the presence of Zn2+ ions . This application is particularly useful in the field of analytical chemistry for the detection and quantification of zinc ions .
Synthesis of 1,2-Diamines
1,2-Diamines can be synthesized from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination . This method of synthesis is efficient and can be used in various scientific research applications .
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)






![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)


